![molecular formula C20H25ClN4O4 B3001220 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260908-92-6](/img/structure/B3001220.png)
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine. Tetrahydropyrimidines are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound features a tetrahydropyrimidine core, which is substituted with various functional groups that can influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions that can be performed under mild conditions. For instance, a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride has been used to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative . Similarly, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst has been reported to yield a variety of tetrahydropyrimidine derivatives . These methods demonstrate the versatility of synthetic approaches for creating a wide range of substituted tetrahydropyrimidines.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. X-ray diffraction (XRD) has been employed to determine the crystal structures of certain derivatives, confirming the geometrical parameters of the molecules . Additionally, density functional theory (DFT) calculations, including vibrational frequency analysis and NMR chemical shift predictions, have been used to complement experimental data and provide a deeper understanding of the molecular structure .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo a range of chemical reactions, including cyclization, nucleophilic substitution, and ring expansion. The reaction pathways can be influenced by factors such as the basicity-nucleophilicity of the reaction media, reagent ratios, reaction time, and temperature . These reactions can lead to the formation of various products, including diazepine derivatives and phenylthio-substituted tetrahydropyrimidines, showcasing the reactivity and functional group interconversion possibilities of the tetrahydropyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping, provide insights into the electronic properties of these molecules, which are important for understanding their reactivity and potential as nonlinear optical materials . Additionally, molecular docking studies suggest that certain tetrahydropyrimidine derivatives may exhibit biological activities, such as β-secretase inhibitory activity, which could be relevant for the development of new therapeutic agents .
Propriétés
IUPAC Name |
ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4/c1-2-29-19(27)16-15(11-25-9-7-12(8-10-25)18(22)26)23-20(28)24-17(16)13-5-3-4-6-14(13)21/h3-6,12,17H,2,7-11H2,1H3,(H2,22,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICUJGUYDZMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)

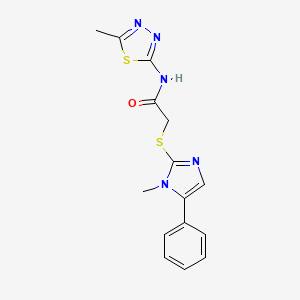

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)
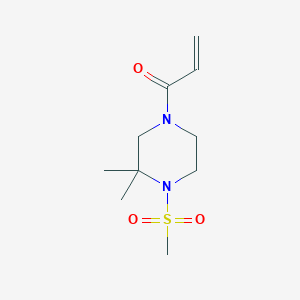
![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)
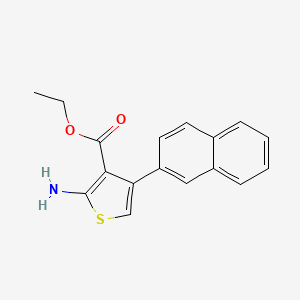
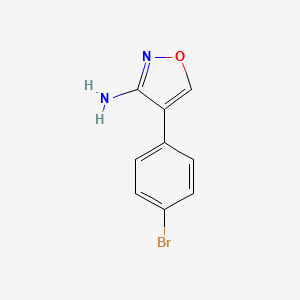
![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

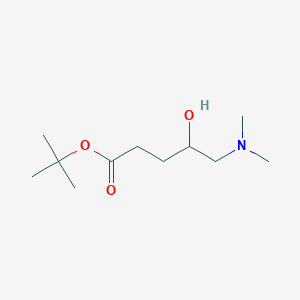
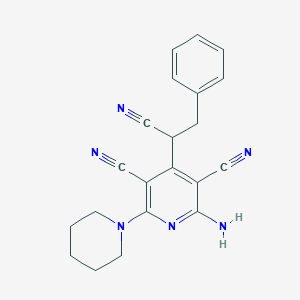
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)